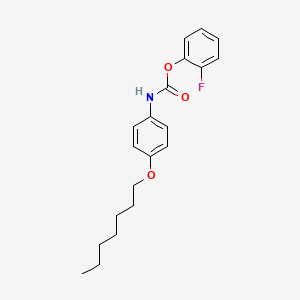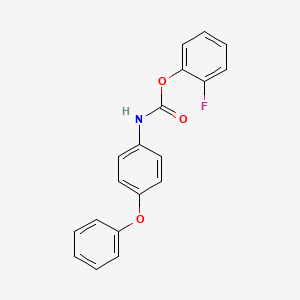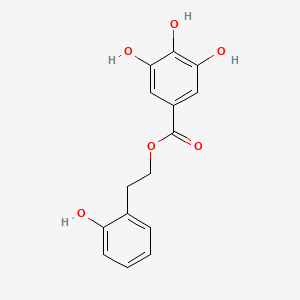
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is a compound that has garnered interest due to its potential biological activities. It is synthesized from Rhodiola crenulata and exhibits significant inhibitory effects on enzymes such as sucrase and maltase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves the reaction of 4-(2-hydroxyethyl)phenol with benzyl bromide in the presence of potassium carbonate in ethanol . The reaction conditions are typically mild, and the product is purified through standard techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate has several scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Industry: The compound’s antioxidant properties make it useful in the food and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of 2-hydroxyphenethyl 3,4,5-trihydroxybenzoate involves its binding to the active sites of enzymes such as sucrase and maltase. Molecular docking studies have shown that the compound forms hydrogen bonds with specific amino acid residues in the enzyme active sites, leading to competitive inhibition . This inhibition delays starch digestion and decreases the rate of glucose absorption, thereby managing hyperglycemia.
Comparación Con Compuestos Similares
Similar Compounds
Voglibose: Another α-glucosidase inhibitor used in managing diabetes.
Acarbose: A well-known α-glucosidase inhibitor with similar applications.
Uniqueness
2-Hydroxyphenethyl 3,4,5-trihydroxybenzoate is unique due to its higher potency in inhibiting sucrase and maltase compared to voglibose and acarbose . Its natural origin from Rhodiola crenulata also adds to its distinctiveness.
Propiedades
Fórmula molecular |
C15H14O6 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H14O6/c16-11-4-2-1-3-9(11)5-6-21-15(20)10-7-12(17)14(19)13(18)8-10/h1-4,7-8,16-19H,5-6H2 |
Clave InChI |
BFCLPURLRKZMCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCOC(=O)C2=CC(=C(C(=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopentyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10841679.png)
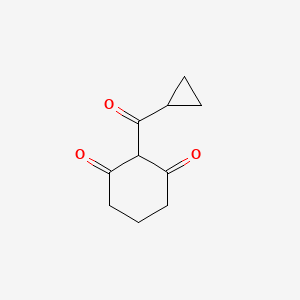
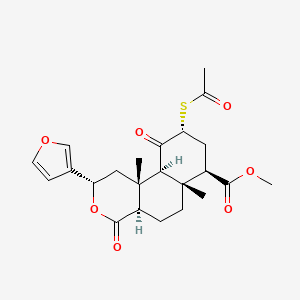
![2-Ethyl-4-(furan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841690.png)
![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)

![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)
![2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)

